molecular formula C12H14N2O3 B4433904 3-ETHYL-N-[(FURAN-2-YL)METHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

3-ETHYL-N-[(FURAN-2-YL)METHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B4433904
M. Wt: 234.25 g/mol
InChI Key: AHDMCUOZYWSQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ETHYL-N-[(FURAN-2-YL)METHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, a furan ring, and various substituents that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-N-[(FURAN-2-YL)METHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 5-methyl-2-oxazolecarboxylic acid with 2-furylmethylamine in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-N-[(FURAN-2-YL)METHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxazole ring can be reduced to form corresponding dihydrooxazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of substituted furan derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic reagents like bromine (Br₂) and chlorinating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the oxazole ring can produce dihydrooxazole derivatives .

Scientific Research Applications

3-ETHYL-N-[(FURAN-2-YL)METHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ETHYL-N-[(FURAN-2-YL)METHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties . Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    N-[(FURAN-2-YL)METHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE: Lacks the ethyl group at the 3-position, which may affect its chemical reactivity and biological activity.

    3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE: Lacks the furan ring, which may reduce its potential for specific interactions with biological targets.

Uniqueness

The presence of both the furan and oxazole rings, along with the specific substituents, makes 3-ETHYL-N-[(FURAN-2-YL)METHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE unique.

Properties

IUPAC Name

3-ethyl-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-3-10-11(8(2)17-14-10)12(15)13-7-9-5-4-6-16-9/h4-6H,3,7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDMCUOZYWSQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NCC2=CC=CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ETHYL-N-[(FURAN-2-YL)METHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-ETHYL-N-[(FURAN-2-YL)METHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3-ETHYL-N-[(FURAN-2-YL)METHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3-ETHYL-N-[(FURAN-2-YL)METHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
3-ETHYL-N-[(FURAN-2-YL)METHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
3-ETHYL-N-[(FURAN-2-YL)METHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.